Cxcr4-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

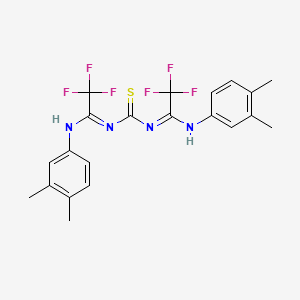

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20F6N4S |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

(1E,3E)-1,3-bis[1-(3,4-dimethylanilino)-2,2,2-trifluoroethylidene]thiourea |

InChI |

InChI=1S/C21H20F6N4S/c1-11-5-7-15(9-13(11)3)28-17(20(22,23)24)30-19(32)31-18(21(25,26)27)29-16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H2,28,29,30,31,32) |

InChI Key |

ZKICNXPGFBQTDO-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C(=N/C(=S)/N=C(/NC2=CC(=C(C=C2)C)C)\C(F)(F)F)/C(F)(F)F)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=NC(=S)N=C(C(F)(F)F)NC2=CC(=C(C=C2)C)C)C(F)(F)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the CXCR4 Antagonist: IT1t

Disclaimer: The specific compound "Cxcr4-IN-2" is not a standard or widely recognized nomenclature in scientific literature. Therefore, this guide will focus on a well-characterized and potent small-molecule CXCR4 antagonist, IT1t , as a representative example to fulfill the detailed technical requirements of your request.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes.[1][2][3][4] Its sole endogenous ligand is the stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[5] The CXCR4/CXCL12 signaling axis is crucial for immune cell trafficking, hematopoiesis, and embryonic development.[3][4][5] Dysregulation of this axis is implicated in various diseases, including cancer metastasis, HIV-1 entry into host cells, and inflammatory disorders.[1][2][3] Consequently, CXCR4 has emerged as a significant therapeutic target.

IT1t is a potent, small-molecule, non-peptide antagonist of the CXCR4 receptor.[6][7] It functions by competitively inhibiting the binding of CXCL12 to CXCR4, thereby blocking the downstream signaling pathways.[6] The crystal structure of CXCR4 in complex with IT1t has been resolved, providing detailed insights into its mechanism of action at the molecular level.[1][3] This guide provides a comprehensive technical overview of IT1t, including its biochemical properties, experimental methodologies, and its impact on CXCR4-mediated signaling.

Quantitative Data

The following tables summarize the key quantitative data for IT1t based on various in vitro assays.

Table 1: In Vitro Potency of IT1t

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Calcium Mobilization | IC50 | 1.1 | ||

| CXCL12/CXCR4 Interaction | IC50 | 2.1 | [6][7] | |

| Inhibition of X4-tropic HIV-1IIIB attachment | IC50 | 7 |

Table 2: Chemical Properties of IT1t dihydrochloride

| Property | Value | Reference |

| Chemical Name | N,N'-Dicyclohexylcarbamimidothioic acid (5,6-dihydro-6,6-dimethylimidazo[2,1-b]thiazol-3-yl)methyl ester dihydrochloride | |

| Purity | ≥98% (HPLC) |

Experimental Protocols

Detailed methodologies for key experiments involving the characterization of CXCR4 antagonists like IT1t are provided below.

1. Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the intracellular calcium flux induced by CXCL12 binding to CXCR4.

-

Cell Culture: Human Jurkat T cells, which endogenously express CXCR4, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Calcium Indicator Loading: Cells are harvested, washed, and resuspended in a buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM). The cells are incubated to allow for the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

Compound Incubation: The loaded cells are then incubated with varying concentrations of the test compound (e.g., IT1t) or a vehicle control.

-

Signal Measurement: The baseline fluorescence is measured using a fluorometric imaging plate reader or a flow cytometer.

-

Stimulation and Data Acquisition: CXCL12 is added to the cells to stimulate CXCR4, and the resulting change in fluorescence, indicative of intracellular calcium release, is recorded over time.

-

Data Analysis: The peak fluorescence intensity is used to determine the percentage of inhibition at each compound concentration. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

2. Competitive Binding Assay

This assay quantifies the affinity of a compound for CXCR4 by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.

-

Membrane Preparation: Membranes are prepared from cells overexpressing CXCR4.

-

Assay Buffer: A suitable binding buffer is prepared.

-

Incubation: A constant concentration of a labeled CXCR4 ligand (e.g., [125I]-CXCL12) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (IT1t).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with the bound ligand. The filter is then washed to remove any unbound ligand.

-

Detection: The amount of bound labeled ligand is quantified using a scintillation counter (for radioligands) or a fluorescence plate reader (for fluorescent ligands).

-

Data Analysis: The data are used to generate a competition binding curve, from which the Ki (inhibitory constant) or IC50 value can be determined.

3. Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of cells towards a CXCL12 gradient.

-

Cell Preparation: CXCR4-expressing cells (e.g., primary lymphocytes or a suitable cell line) are labeled with a fluorescent dye (e.g., Calcein AM).

-

Transwell System: A transwell plate with a porous membrane is used. The lower chamber contains CXCL12 as a chemoattractant, while the upper chamber contains the labeled cells pre-incubated with the test compound (IT1t) or a control.

-

Migration: The plate is incubated to allow the cells to migrate from the upper to the lower chamber through the porous membrane.

-

Quantification: The number of migrated cells in the lower chamber is quantified by measuring the fluorescence intensity.

-

Data Analysis: The percentage of inhibition of migration is calculated for each concentration of the test compound, and the IC50 is determined.

Visualizations

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. IT1t, as an antagonist, blocks these downstream pathways.

Caption: CXCR4 signaling pathway and the inhibitory action of IT1t.

Experimental Workflow: Calcium Mobilization Assay

A visual representation of the steps involved in the calcium mobilization assay.

Caption: Workflow for the calcium mobilization assay.

Experimental Workflow: Chemotaxis Assay

A diagram illustrating the workflow of a transwell chemotaxis assay.

Caption: Workflow for the transwell chemotaxis assay.

References

- 1. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR4 Chemokine Receptor Overview: Biology, Pathology and Applications in Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Binding Affinity of Cxcr4-IN-2 to CXCR4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule antagonist, Cxcr4-IN-2, to its target, the C-X-C chemokine receptor type 4 (CXCR4). This document details the quantitative binding data, the experimental protocols used for its determination, and the relevant cellular signaling pathways.

Core Quantitative Data

The binding affinity of this compound for CXCR4 has been determined by assessing its ability to inhibit the downstream signaling induced by the natural ligand, CXCL12 (also known as SDF-1α). The key quantitative measure is the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | Reported Value | Reference |

| This compound | CXCR4 | SDF-1α-induced calcium mobilization assay | IC50 = 47 nM | Nguyen HH, et al. ACS Med Chem Lett. 2021;12(10):1605-1612.[1] |

Note: In the primary literature, this compound is referred to as "CXCR4 antagonist 2".[1]

Experimental Protocols

The determination of the IC50 value for this compound was achieved through a cellular assay that measures the inhibition of CXCL12-induced intracellular calcium mobilization.

SDF-1α-Induced Calcium Mobilization Assay

This assay is a functional, cell-based method used to quantify the ability of a compound to antagonize the CXCR4 receptor. Activation of CXCR4 by its ligand, CXCL12, leads to a transient increase in intracellular calcium concentration ([Ca2+]i). Antagonists of CXCR4 will inhibit this response in a dose-dependent manner.

Materials and Methods:

-

Cell Culture: A human cell line endogenously or recombinantly expressing CXCR4 is used. For example, Jurkat cells (a human T lymphocyte cell line) are commonly employed as they naturally express high levels of CXCR4. Cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO2.

-

Calcium Indicator Loading: Cells are harvested and washed with a buffer that does not quench fluorescence (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). They are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, at a specific concentration and time (e.g., 1-5 µM for 30-60 minutes at 37°C). These acetoxymethyl (AM) ester forms of the dyes are cell-permeant. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

-

Compound Incubation: The dye-loaded cells are then incubated with varying concentrations of the test compound (this compound) for a predetermined period to allow for receptor binding.

-

Signal Measurement: The cells are subsequently stimulated with a fixed concentration of CXCL12 (typically at a concentration that elicits a sub-maximal response, e.g., EC80) to induce calcium mobilization. The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Data Analysis: The increase in fluorescence upon CXCL12 stimulation is recorded. The inhibitory effect of this compound is calculated as the percentage reduction in the CXCL12-induced calcium signal at each concentration of the antagonist. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflows

Visual representations of the CXCR4 signaling pathway and the experimental workflow for the calcium mobilization assay are provided below to facilitate a deeper understanding of the underlying biological processes and experimental design.

Caption: CXCL12 binding to CXCR4 activates intracellular signaling cascades.

Caption: Workflow for determining CXCR4 antagonist activity.

References

In Vitro Characterization of Cxcr4-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of Cxcr4-IN-2, a novel antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The data and protocols presented herein are essential for understanding the pharmacological profile of this compound and its potential therapeutic applications.

Introduction to CXCR4

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including hematopoiesis, immune responses, and organogenesis.[1][2] Its endogenous ligand is the stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[2] The CXCL12/CXCR4 signaling axis is implicated in the pathophysiology of numerous diseases, most notably in cancer metastasis and HIV-1 entry into host cells.[3][4] In many forms of cancer, CXCR4 is overexpressed on tumor cells, and its interaction with CXCL12 in distant tissues promotes tumor cell migration, invasion, and survival.[4][5] This makes CXCR4 an attractive therapeutic target for the development of novel anti-cancer agents.

This compound has been developed as a potent and selective antagonist of CXCR4, designed to inhibit the downstream signaling pathways activated by the CXCL12/CXCR4 interaction. This guide details the in vitro studies performed to characterize the binding affinity, functional activity, and selectivity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the in vitro characterization of this compound.

Table 1: Binding Affinity of this compound for CXCR4

| Assay Type | Radioligand | Cell Line | This compound IC50 (nM) | This compound Ki (nM) |

| Radioligand Binding | [125I]-SDF-1α | CHO-CXCR4 | 18 | 12 |

| Radioligand Binding | [125I]-SDF-1α | Sup-T1 | 23 | 15 |

IC50 values represent the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. Ki (inhibition constant) is calculated from the IC50 value.

Table 2: Functional Antagonism of CXCR4 by this compound

| Functional Assay | Agonist | Cell Line | This compound IC50 (nM) |

| Calcium Mobilization | CXCL12 (10 nM) | HEK293-CXCR4 | 35 |

| Chemotaxis | CXCL12 (10 nM) | Jurkat | 42 |

| β-Arrestin Recruitment | CXCL12 (100 nM) | U2OS-CXCR4-EGFP | 55 |

| ERK1/2 Phosphorylation | CXCL12 (10 nM) | MDA-MB-231 | 48 |

IC50 values represent the concentration of this compound required to inhibit 50% of the agonist-induced response.

Table 3: Selectivity Profile of this compound

| Target | Assay Type | This compound Activity (IC50 or % Inhibition @ 10 µM) | Selectivity (Fold vs. CXCR4) |

| CXCR7 (ACKR3) | Radioligand Binding | > 10,000 nM | > 833 |

| CCR5 | Radioligand Binding | > 10,000 nM | > 833 |

| CCR7 | Radioligand Binding | > 10,000 nM | > 833 |

| hERG | Patch Clamp | < 10% inhibition | N/A |

| Panel of 50 GPCRs | Radioligand Binding | < 20% inhibition | N/A |

Selectivity is calculated as the ratio of the IC50 for the off-target receptor to the Ki of this compound for CXCR4.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.

Materials:

-

CHO-CXCR4 or Sup-T1 cell membranes

-

[125I]-SDF-1α (radioligand)

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4

-

This compound (test compound)

-

AMD3100 (positive control)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and the positive control in binding buffer.

-

In a 96-well plate, add 25 µL of binding buffer (for total binding), 25 µL of non-radiolabeled SDF-1α (for non-specific binding), or 25 µL of the test compound dilutions.

-

Add 25 µL of [125I]-SDF-1α to all wells to a final concentration of ~0.1 nM.

-

Add 50 µL of cell membrane preparation (5-10 µg of protein per well) to all wells.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Harvest the membranes by rapid filtration through the filter plates and wash three times with ice-cold binding buffer.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Calculate the percent inhibition of specific binding for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay

This assay assesses the ability of this compound to inhibit CXCL12-induced intracellular calcium release, a key downstream signaling event of CXCR4 activation.[6]

Materials:

-

HEK293 cells stably expressing CXCR4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

CXCL12 (agonist)

-

This compound (test compound)

-

Fluorescent plate reader (e.g., FLIPR)

Procedure:

-

Plate HEK293-CXCR4 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cell plate and incubate for 30 minutes at 37°C.

-

Place the cell plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Add a solution of CXCL12 to a final concentration that elicits a submaximal response (e.g., EC80).

-

Immediately record the change in fluorescence over time.

-

Calculate the percent inhibition of the CXCL12-induced calcium response for each concentration of this compound and determine the IC50 value.

Chemotaxis Assay

This assay evaluates the ability of this compound to block the migration of cells towards a CXCL12 gradient.

Materials:

-

Jurkat cells (or other CXCR4-expressing migratory cells)

-

Chemotaxis chambers (e.g., Transwell plates with 5 µm pore size)

-

Assay Medium: RPMI 1640 with 0.5% BSA

-

CXCL12 (chemoattractant)

-

This compound (test compound)

-

Cell viability reagent (e.g., CellTiter-Glo)

Procedure:

-

Resuspend Jurkat cells in assay medium.

-

Prepare serial dilutions of this compound and pre-incubate with the cells for 30 minutes at 37°C.

-

In the lower chamber of the Transwell plate, add assay medium alone (negative control) or assay medium containing CXCL12 (chemoattractant).

-

Add the cell suspension containing the test compound to the upper chamber (the insert).

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

Remove the upper chamber and quantify the number of cells that have migrated to the lower chamber using a cell viability reagent.

-

Calculate the percent inhibition of CXCL12-induced migration for each concentration of this compound and determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to the in vitro characterization of this compound.

Caption: CXCR4 Signaling Pathways.

Caption: In Vitro Characterization Workflow.

References

- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural and Biological Characterizations of Novel High-Affinity Fluorescent Probes with Overlapped and Distinctive Binding Regions on CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Dual Targeting of the Chemokine Receptors CXCR4 and ACKR3 with Novel Engineered Chemokines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cxcr4-IN-2: A Novel Antagonist of the SDF-1/CXCL12 Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), constitute a critical signaling axis implicated in a myriad of physiological and pathological processes. This pathway governs cell trafficking, hematopoiesis, and immune responses. Its dysregulation is a hallmark of numerous diseases, including various cancers, where it promotes tumor growth, angiogenesis, and metastasis. Consequently, the development of potent and specific CXCR4 inhibitors is a significant focus of contemporary drug discovery. This technical guide provides a comprehensive overview of a novel CXCR4 inhibitor, Cxcr4-IN-2 (also referred to as compound A1 ), detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Compound: this compound (A1)

This compound is a bifunctional fluorinated small molecule identified as a potent CXCR4 inhibitor with significant anticancer properties. Its chemical name is N, N''-thiocarbonylbis(N'-(3,4-dimethylphenyl)-2,2,2-trifluoroacetimidamide) [1][2].

Quantitative Data Summary

The biological activity of this compound has been primarily characterized in the context of colorectal cancer. The following tables summarize the key quantitative findings from in vitro studies.

| Parameter | Cell Line | Value | Conditions | Reference |

| Cytotoxic IC50 | CT26 (mouse colorectal carcinoma) | 60 µg/mL | 72 hours | [1] |

| Anti-proliferative Concentration | CT26 (mouse colorectal carcinoma) | 40 µg/mL | In the presence of 100 ng/mL CXCL12 for 72 hours | [1] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Observation | Conditions | Reference |

| Cell Cycle Arrest | CT26 (mouse colorectal carcinoma) | Induces arrest in the G2/M phase | 72 hours of treatment | [1] |

| Apoptosis Induction | CT26 (mouse colorectal carcinoma) | Induces apoptosis | 72 hours of treatment | [1] |

| CXCR4 Expression | CT26 (mouse colorectal carcinoma) | Significantly decreased the number of CXCR4-expressing cells | 60 µg/mL of A1 with 100 ng/mL of CXCL12 for 72 hours | [1] |

Table 2: Mechanistic Profile of this compound

Mechanism of Action: SDF-1/CXCL12 Pathway Inhibition

This compound exerts its antitumor effects through a dual mechanism: direct cytotoxicity and inhibition of the SDF-1/CXCL12 signaling pathway. The binding of SDF-1 to CXCR4 initiates a cascade of downstream signaling events that promote cell survival, proliferation, and migration. This compound is proposed to act as an antagonist at the CXCR4 receptor, thereby blocking these downstream effects.

Molecular docking studies suggest that this compound has a lower binding energy for the CXCR4 receptor compared to the well-known CXCR4 antagonist, AMD3100, indicating a potentially strong interaction[3]. By inhibiting the SDF-1/CXCL12 axis, this compound mitigates the pro-tumorigenic signals within the tumor microenvironment. This is evidenced by its ability to reduce the proliferation of cancer cells stimulated with CXCL12 and to decrease the surface expression of the CXCR4 receptor itself[1].

Figure 1: Simplified signaling pathway of SDF-1/CXCR4 and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound (A1).

Cell Culture

The CT26 mouse colorectal carcinoma cell line was used for in vitro experiments. Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[4].

MTT Assay for Cytotoxicity and Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the cytotoxic and anti-proliferative effects of this compound.

-

Protocol:

-

Seed CT26 cells in 96-well plates at a specified density.

-

After cell attachment, treat the cells with various concentrations of this compound or AMD3100 (as a control) for 72 hours. For proliferation assays, cells were co-treated with 100 ng/mL of CXCL12.

-

Following the incubation period, add MTT solution to each well and incubate for a further 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

-

References

Cellular Targets of CXCR4 Inhibition: An In-Depth Technical Guide

Executive Summary: While specific data for a compound designated "Cxcr4-IN-2" is not publicly available, this guide provides a comprehensive overview of its implied molecular target, the C-X-C chemokine receptor type 4 (CXCR4). As a G-protein coupled receptor (GPCR), CXCR4 is a critical mediator of cell migration, proliferation, and survival. Its role in various physiological and pathological processes, including cancer metastasis and inflammation, makes it a significant target for drug development. This document details the primary signaling pathways modulated by CXCR4, presents quantitative data for representative CXCR4 ligands, and outlines key experimental protocols for studying the receptor's function, providing a foundational understanding for researchers and drug developers in this field.

The CXCR4 Receptor and Its Ligand

The primary cellular target is the CXCR4 receptor, a 352-amino acid rhodopsin-like GPCR.[1] Its principal endogenous ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[1][2] The interaction between CXCL12 and CXCR4 is pivotal in numerous biological functions, including embryonic development, hematopoiesis, and immune responses.[1][3] Dysregulation of the CXCR4/CXCL12 axis is implicated in the pathology of over 23 types of cancer, where it promotes tumor growth, invasion, and metastasis.[3][4]

Core Signaling Pathways of CXCR4

Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change that triggers several downstream signaling cascades. These can be broadly categorized into G-protein dependent and G-protein independent pathways.

G-Protein Dependent Signaling

The canonical signaling pathway is mediated by the activation of heterotrimeric G-proteins, primarily of the Gαi subtype.[5][6]

-

Activation: Ligand binding causes the exchange of GDP for GTP on the Gαi subunit, leading to its dissociation from the Gβγ dimer.[4][5][7]

-

Downstream Effectors:

-

The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][6] It can also activate pathways like MAPK/ERK and PI3K/AKT.[3][6]

-

The liberated Gβγ dimer activates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6][8] This leads to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[6][8] Gβγ also activates the Phosphoinositide 3-Kinase (PI3K) pathway.[1]

-

These signaling events culminate in cellular responses such as chemotaxis, gene transcription, cell survival, and proliferation.[4][9][10]

G-Protein Independent Signaling

CXCR4 can also signal through pathways that do not directly involve G-protein dissociation, primarily through β-arrestin recruitment and JAK/STAT activation.

-

β-Arrestin Pathway: Following ligand binding, G-protein coupled receptor kinases (GRKs) phosphorylate the C-terminal tail of CXCR4.[9][11] This phosphorylation event recruits β-arrestins (β-arrestin-1 and -2).[9][11] β-arrestin binding not only mediates receptor desensitization and internalization but can also serve as a scaffold for other signaling molecules, leading to the activation of pathways like ERK.[9][11]

-

JAK/STAT Pathway: CXCR4 activation can lead to the recruitment and activation of Janus kinases (JAKs), specifically JAK2 and JAK3.[1] This, in turn, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[1] This pathway appears to be independent of G-protein activation.[1]

Quantitative Data: Binding Affinities of Known CXCR4 Ligands

To provide a framework for evaluating potential inhibitors like this compound, the following table summarizes the binding affinities of several well-characterized CXCR4 ligands. These values are typically determined through competitive binding assays.

| Compound | Type | Cell Line | Assay Method | IC50 / Kd | Reference |

| Plerixafor (AMD3100) | Small Molecule Antagonist | CHO-CXCR4 | Competitive Binding | IC50: 18-23 nM | [12] |

| AR5 | Peptide Antagonist | CHO-CXCR4 | Competitive Binding | IC50: 18 nM | [12] |

| AR6 | Peptide Antagonist | Sup-T1 | Competitive Binding | IC50: 14 nM | [12] |

| DV3 | Peptide Antagonist | CHO-CXCR4 | Competitive Binding | IC50: 1.1 µM | [12] |

| LGGG-CXCL12 | Engineered Chemokine | - | Competition Binding | Kd: 0.95 nM | [13] |

| Wild-Type CXCL12 | Natural Ligand | - | Competition Binding | Kd: 2.1 nM | [13] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. Lower values indicate higher binding affinity.

Experimental Protocols

Investigating the interaction of a compound with CXCR4 involves a series of established in vitro and in vivo assays.

Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound for the CXCR4 receptor.

Methodology:

-

Cell Culture: Use a cell line that expresses CXCR4, either endogenously (e.g., Sup-T1 T-cell line) or through stable transfection (e.g., CHO-CXCR4).[12]

-

Ligand Preparation: A known, labeled CXCR4 ligand (e.g., a fluorescently-tagged CXCL12 analog or a radiolabeled antagonist) is used as a probe.

-

Competition: Cells are incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Detection: The amount of bound labeled ligand is quantified using an appropriate method (e.g., flow cytometry for fluorescent ligands, scintillation counting for radioligands).

-

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value is calculated from the resulting sigmoidal dose-response curve.

Chemotaxis (Cell Migration) Assay

Objective: To assess the functional ability of a compound to inhibit CXCL12-induced cell migration.

Methodology:

-

Apparatus: A Boyden chamber or a similar transwell system is used, which consists of an upper and lower chamber separated by a porous membrane.

-

Setup:

-

The lower chamber is filled with media containing CXCL12 as a chemoattractant.

-

CXCR4-expressing cells, pre-treated with varying concentrations of the test inhibitor or a vehicle control, are placed in the upper chamber.

-

-

Incubation: The chamber is incubated for several hours to allow cells to migrate through the membrane pores towards the CXCL12 gradient.

-

Quantification: The number of cells that have migrated to the lower chamber is counted, typically by microscopy after staining or by using a plate reader.

-

Analysis: The inhibitory effect of the compound is determined by comparing the number of migrated cells in treated versus untreated conditions.

Calcium Mobilization Assay

Objective: To measure the effect of an inhibitor on CXCL12-induced intracellular calcium flux, a key downstream signaling event.

Methodology:

-

Cell Loading: CXCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorometric plate reader or a flow cytometer.

-

Inhibitor Treatment: The test compound is added to the cells and incubated.

-

Stimulation: Cells are then stimulated with a dose of CXCL12.

-

Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is recorded over time.

-

Analysis: The ability of the inhibitor to block or reduce the CXCL12-induced calcium peak is quantified.

References

- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validate User [ashpublications.org]

- 3. At the Bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemokine receptor trio: CXCR3, CXCR4 and CXCR7 crosstalk via CXCL11 and CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CXCR4: from B-cell development to B cell–mediated diseases | Life Science Alliance [life-science-alliance.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High affinity CXCR4 inhibitors generated by linking low affinity peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual Targeting of the Chemokine Receptors CXCR4 and ACKR3 with Novel Engineered Chemokines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CXCR4 Antagonism in Oncology: A Technical Guide to Plerixafor (AMD3100)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Notice: The following technical guide utilizes Plerixafor (AMD3100) as a representative example of a CXCR4 inhibitor. The initial request for "Cxcr4-IN-2" did not yield a publicly documented specific molecule, suggesting it may be a non-public internal compound name or a less common identifier. Plerixafor, as an FDA-approved drug with extensive preclinical and clinical data, serves as a robust model to illustrate the role of CXCR4 antagonism in cancer biology.

Executive Summary

The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), form a critical signaling axis implicated in the progression of numerous cancers. This pathway governs fundamental processes of tumor growth, invasion, angiogenesis, and metastasis. Consequently, the development of CXCR4 antagonists represents a promising therapeutic strategy in oncology. Plerixafor (formerly AMD3100) is a first-in-class, selective, and reversible antagonist of the CXCR4 receptor. Initially developed as an anti-HIV agent, its profound effect on hematopoietic stem cell mobilization has led to its FDA approval for this indication. Furthermore, a substantial body of preclinical evidence demonstrates its potential as an anti-cancer agent by disrupting the vital interaction between cancer cells and their microenvironment. This guide provides an in-depth technical overview of Plerixafor, its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Plerixafor (AMD3100): Chemical and Pharmacological Properties

Plerixafor is a bicyclam derivative, a macrocyclic compound that specifically binds to the CXCR4 receptor.

| Property | Value | Reference |

| IUPAC Name | 1,1'-[1,4-phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | |

| CAS Number | 110078-46-1 | [1] |

| Molecular Formula | C₂₈H₅₄N₈ | [1] |

| Molecular Weight | 502.8 g/mol | |

| Solubility | ≥25.14 mg/mL in Ethanol; Insoluble in DMSO; ≥2.9 mg/mL in H₂O with gentle warming | [1] |

| Mechanism of Action | Selective, reversible antagonist of the CXCR4 receptor, blocking the binding of its ligand, CXCL12.[2] |

Mechanism of Action in Cancer Biology

The CXCL12/CXCR4 axis is a master regulator of cell trafficking. In the context of cancer, tumor cells in the primary mass that express CXCR4 are drawn to distant organs where CXCL12 is highly expressed, such as the bone marrow, lungs, and liver. This directed migration is a key driver of organ-specific metastasis.[3]

Plerixafor's primary anti-cancer mechanism of action is the disruption of this axis. By binding to CXCR4, Plerixafor competitively inhibits the binding of CXCL12.[2][4] This blockade has several downstream effects relevant to cancer biology:

-

Inhibition of Metastasis: By preventing CXCL12-mediated chemotaxis, Plerixafor can reduce the migration and invasion of CXCR4-expressing tumor cells to metastatic sites.[1]

-

Disruption of the Tumor Microenvironment: The CXCL12/CXCR4 axis is crucial for the homing and retention of not only cancer cells but also various stromal and immune cells within the tumor microenvironment (TME). Plerixafor can mobilize immune cells and disrupt the protective niche that shields tumor cells from chemotherapy.[5][6]

-

Sensitization to Chemotherapy: By mobilizing cancer cells from the protective bone marrow niche, Plerixafor can increase their sensitivity to cytotoxic agents.[7]

-

Inhibition of Angiogenesis: The CXCL12/CXCR4 pathway is involved in vasculogenesis. Plerixafor has been shown to inhibit the recruitment of pro-angiogenic bone marrow-derived cells to the tumor site.[2]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of Plerixafor in various cancer models.

In Vitro Efficacy of Plerixafor

| Cell Line | Cancer Type | Assay | IC₅₀ / Effect | Reference |

| Various | - | CXCR4 Binding | 44 nM | [8] |

| Various | - | CXCL12-mediated Chemotaxis | 5.7 nM | [9] |

| Caco-2-HOXB5 | Colon Cancer | Migration/Invasion | Significant decrease at 1 µg/mL | [8] |

| RIVA, FARAGE | Diffuse Large B-Cell Lymphoma | Growth Inhibition (in combo with Rituximab) | Synergistic reduction in cell proliferation | [10] |

| HT-29, SW480 | Colon Cancer | Proliferation, Invasion | Reduction in proliferation and invasion | [11] |

| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Cell Viability/Proliferation | Increased at 10 µM | [12] |

In Vivo Efficacy of Plerixafor

| Cancer Model | Animal Model | Treatment | Efficacy | Reference |

| Glioblastoma | Mouse Xenograft | Plerixafor + BCNU | Decreased tumor growth | [2] |

| Glioblastoma | Mouse Xenograft | Plerixafor (adjuvant to TMZ) | Prevention of tumor recurrence | [13] |

| Prostate Cancer (Bone Met) | Mouse Intratibial | Plerixafor (concurrent with cell injection) | Decreased intratibial tumor growth | [14] |

| Cervical Cancer | Mouse Xenograft | Plerixafor + Radio-Chemotherapy | Reduced lymph node metastases | [15] |

| Breast Cancer (Metastatic) | Mouse Model | Plerixafor | Reduced tumor fibrosis, increased T-cell infiltration | [16] |

Signaling Pathways

The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that promote cell survival, proliferation, and migration. Plerixafor, by blocking this initial interaction, inhibits these downstream effects. The two major pathways implicated are the PI3K/Akt/mTOR and MAPK/ERK pathways.

CXCR4 Downstream Signaling Pathways

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of CXCR4 inhibitors like Plerixafor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Chemotaxis Assay (Transwell Migration)

This assay measures the ability of a compound to inhibit the directed migration of cancer cells towards a chemoattractant (CXCL12).

Detailed Methodology:

-

Cell Preparation: Culture selected cancer cells (e.g., MDA-MB-231 for breast cancer) in appropriate media. Prior to the assay, starve the cells in serum-free or low-serum media for 4-24 hours to minimize basal migration.[17]

-

Transwell Setup: Use Transwell inserts with a suitable pore size (e.g., 8 µm) that allows cell migration but not passive dropping. In the lower wells of a 24-well plate, add media containing CXCL12 as the chemoattractant. Include a negative control with no CXCL12.[3]

-

Treatment and Seeding: Harvest and resuspend the starved cells in serum-free media. Pre-incubate the cells with various concentrations of Plerixafor or a vehicle control for 30-60 minutes at 37°C. Seed the cell suspension into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period sufficient to allow for cell migration (typically 4-24 hours), depending on the cell type's motility.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[17]

-

Fix the migrated cells on the bottom of the membrane with a fixative like 4% paraformaldehyde.

-

Stain the cells with a dye such as crystal violet.[17]

-

Wash the inserts to remove excess stain.

-

Count the number of migrated cells in several microscopic fields per insert. Alternatively, elute the stain and measure the absorbance using a plate reader for a quantitative readout.[3]

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Plerixafor in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Detailed Methodology:

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) to prevent rejection of human tumor cells.

-

Cell Implantation: Inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS or Matrigel) subcutaneously into the flank or orthotopically into the relevant organ (e.g., tibia for bone metastasis models).[14][18]

-

Tumor Establishment: Allow the tumors to grow to a palpable and measurable size (e.g., 100-150 mm³).

-

Treatment Administration: Randomize the animals into different treatment cohorts. Plerixafor is typically administered via subcutaneous injection or a continuous infusion pump.[14] Dosing regimens vary, but a common dose in mice is in the range of 1-5 mg/kg.[8]

-

Tumor Measurement and Monitoring: Measure tumor dimensions using digital calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal weight and health status regularly.

-

Endpoint and Analysis: At the end of the study (defined by tumor size limits or a set time point), euthanize the animals. Excise the tumors and measure their final weight. Portions of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis) or snap-frozen for molecular analysis.

Conclusion

Plerixafor (AMD3100) serves as a paradigm for CXCR4 antagonism in cancer therapy. Its mechanism of action, which involves disrupting the critical CXCL12/CXCR4 signaling axis, has demonstrated significant preclinical efficacy in inhibiting tumor cell migration, disrupting the protective tumor microenvironment, and enhancing the effects of conventional chemotherapies. The quantitative data and experimental frameworks presented in this guide underscore the therapeutic potential of targeting this pathway. As our understanding of the complexities of the tumor microenvironment deepens, the strategic use of CXCR4 inhibitors like Plerixafor, both as monotherapy and in combination regimens, will continue to be a vital area of investigation for drug development professionals and cancer researchers.

References

- 1. What is the mechanism of Plerixafor? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plerixafor | C28H54N8 | CID 65015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. plerixafor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single-dose MGTA-145/plerixafor leads to efficient mobilization and in vivo transduction of HSCs with thalassemia correction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The CXCR4 antagonist plerixafor (AMD3100) promotes proliferation of Ewing sarcoma cell lines in vitro and activates receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CXCR4 antagonist AMD3100 (plerixafor): From an impurity to a therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sketchviz.com [sketchviz.com]

- 17. researchhub.com [researchhub.com]

- 18. Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory Studies on the Therapeutic Potential of CXCR4 Inhibition: A Technical Guide

Disclaimer: No public domain information was found for a specific compound designated "Cxcr4-IN-2". This technical guide therefore focuses on the broader class of C-X-C chemokine receptor type 4 (CXCR4) inhibitors, utilizing publicly available data from prominent examples to illustrate their therapeutic potential.

Introduction for Researchers, Scientists, and Drug Development Professionals

The C-X-C chemokine receptor type 4 (CXCR4), and its exclusive ligand, stromal cell-derived factor-1 (CXCL12), form a critical signaling axis involved in a multitude of physiological and pathological processes.[1][2] This axis plays a pivotal role in immune cell trafficking, hematopoiesis, and embryogenesis.[1][3][4] However, a growing body of evidence implicates the dysregulation of the CXCR4/CXCL12 pathway in the progression of numerous diseases, including a wide array of cancers, HIV infection, and chronic inflammatory conditions.[2][3][5]

In oncology, the overexpression of CXCR4 on tumor cells is a common feature in over 20 different human malignancies, including breast, lung, prostate, and pancreatic cancers.[1][2][3] The interaction between CXCR4 on cancer cells and CXCL12, which is highly expressed in organs that are common sites of metastasis such as the lungs, liver, and bone, is a key driver of organ-specific metastasis.[1][6] This signaling axis also promotes tumor growth, angiogenesis, and the survival of cancer stem cells.[1][3][6] Consequently, the development of therapeutic agents that inhibit CXCR4 signaling has emerged as a promising strategy in oncology and other disease areas.

This in-depth technical guide provides a comprehensive overview of the therapeutic potential of CXCR4 inhibitors. It summarizes key preclinical and clinical data, details common experimental protocols for the evaluation of these inhibitors, and visually represents the core signaling pathways and experimental workflows.

Mechanism of Action: The CXCR4/CXCL12 Signaling Axis

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand CXCL12, initiates a cascade of downstream signaling events.[2] This activation leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, while the Gβγ dimer activates phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[2][7] These initial events trigger several downstream pathways, including the Ras/Raf/MEK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways, which collectively regulate cellular processes such as chemotaxis, cell survival, proliferation, and adhesion.[6][8][9]

CXCR4 modulators, primarily antagonists, are designed to block the binding of CXCL12 to CXCR4, thereby preventing the activation of these downstream signaling cascades.[5] This inhibition can attenuate pathological cell migration, reduce the metastatic behavior of tumors, and modulate detrimental immune responses in inflammatory diseases.[5]

References

- 1. At the Bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. At the Bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of CXCR4 in Normal and Abnormal Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are the therapeutic applications for CXCR4 modulators? [synapse.patsnap.com]

- 6. Chemokine Receptor CXCR4 as a Therapeutic Target for Neuroectodermal Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXCR4: from B-cell development to B cell–mediated diseases | Life Science Alliance [life-science-alliance.org]

- 8. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for Cxcr4-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cxcr4-IN-2, a potent small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4), in various cell culture-based experiments. The protocols outlined below are intended as a starting point and should be optimized for specific cell types and experimental conditions.

Introduction to this compound

This compound is a bifunctional fluorinated small molecule that functions as a potent inhibitor of the CXCR4 receptor[1]. The CXCR4 receptor, activated by its ligand CXCL12 (also known as SDF-1), plays a crucial role in numerous physiological and pathological processes, including immune cell trafficking, hematopoiesis, and embryonic development[2][3][4]. In oncology, the CXCR4/CXCL12 axis is frequently implicated in tumor proliferation, invasion, angiogenesis, and metastasis[4][5][6]. By blocking this signaling pathway, this compound serves as a valuable tool for cancer research and drug development.

Mechanism of Action: this compound exerts its effects by inhibiting the CXCR4 receptor. This antagonism blocks the downstream signaling cascades initiated by the binding of CXCL12. Key pathways affected include the PI3K/Akt and Ras/ERK pathways, which are critical for cell survival, proliferation, and migration[2][5][7]. Studies have shown that this compound exhibits cytotoxic and anti-proliferative effects on cancer cells, inducing cell cycle arrest at the G2/M phase and promoting apoptosis[1].

Data Presentation: Properties of this compound

This section summarizes the known quantitative data for this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value/Information | Source |

| Target | C-X-C chemokine receptor type 4 (CXCR4) | [1] |

| Molecular Weight | Not publicly available. Refer to supplier datasheet. | - |

| Solubility | Typically soluble in DMSO. Refer to supplier datasheet for specific concentration. | [8][9][10] |

| Mechanism | Potent CXCR4 Inhibitor | [1] |

| Reported Activity | Cytotoxic and anti-proliferative against mouse colorectal cancer cells. Induces G2/M cell cycle arrest and apoptosis. | [1] |

| IC50 (Cytotoxicity) | 60 µg/mL (after 72h, mouse colorectal cancer cells) | [1] |

Table 2: Template for Experimental Determination of IC50 in Your Cell Line

| Cell Line | Assay Type | Treatment Duration (hours) | IC50 Value |

| e.g., MDA-MB-231 | MTT Assay | 72 | Enter your data |

| Enter your data | Enter your data | Enter your data | Enter your data |

| Enter your data | Enter your data | Enter your data | Enter your data |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the general workflow for key experiments.

Experimental Protocols

Important Preliminary Steps:

-

Reconstitution: Small molecule inhibitors are typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution[8][9]. Centrifuge the vial of this compound powder briefly before opening. Add the appropriate volume of sterile DMSO to create a stock solution (e.g., 10 mM). Vortex or sonicate gently until fully dissolved[10].

-

Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[10][11].

-

Working Dilutions: Prepare fresh working solutions by diluting the stock solution in a sterile cell culture medium immediately before use. It is crucial to maintain the final DMSO concentration in the culture at a non-toxic level, typically below 0.1%[8]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 4.1: Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., A549, MDA-MB-231, or other CXCR4-expressing cells)

-

Complete culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

CCK-8 or MTT reagent

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a series of dilutions of this compound in a complete culture medium. For example, create 2X final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the maximum DMSO concentration used).

-

Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells (perform in triplicate).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

Viability Measurement (CCK-8 Example):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C until the color develops.

-

Measure the absorbance at 450 nm using a microplate reader[12].

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

Protocol 4.2: Chemotaxis (Transwell Migration) Assay

This assay assesses the ability of this compound to inhibit cell migration towards a CXCL12 gradient.

Materials:

-

Transwell inserts (e.g., 8 µm pore size, polycarbonate membrane) and companion plates (24-well format)

-

CXCR4-expressing cells

-

Recombinant human/mouse CXCL12

-

Serum-free or low-serum culture medium

-

This compound stock solution

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Cotton swabs

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay to reduce basal migration.

-

Assay Setup:

-

Lower Chamber: Add 600 µL of serum-free medium containing a chemoattractant concentration of CXCL12 (e.g., 100 ng/mL) to the lower wells of the 24-well plate.

-

Inhibitor Treatment: Add the desired concentration of this compound (or vehicle control) to both the lower and upper chambers to ensure a stable gradient of the inhibitor.

-

-

Cell Seeding: Harvest the serum-starved cells, wash with PBS, and resuspend them in serum-free medium (containing this compound or vehicle) at a density of 1 x 10^5 to 1 x 10^6 cells/mL. Add 100-200 µL of this cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the migratory capacity of the cells (typically 4-24 hours).

-

Quantification:

-

Carefully remove the Transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the fixed cells with 0.1% Crystal Violet for 10 minutes, then wash gently with water.

-

Allow the inserts to air dry.

-

Count the stained cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured.

-

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group. Express the data as a percentage of inhibition.

Protocol 4.3: Western Blot Analysis of Downstream Signaling

This protocol is used to determine if this compound inhibits the CXCL12-induced phosphorylation of key signaling proteins like Akt and ERK.

Materials:

-

CXCR4-expressing cells

-

Serum-free medium

-

Recombinant human/mouse CXCL12

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-CXCR4, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.

-

Inhibitor Pre-treatment: Pre-treat the starved cells with the desired concentration of this compound or vehicle control for 1-2 hours.

-

CXCL12 Stimulation: Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 5, 15, 30 minutes) to induce phosphorylation of downstream targets. Include an unstimulated control.

-

Cell Lysis: Immediately after stimulation, place the plate on ice, wash cells with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for all samples, add loading buffer, and boil.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total Akt, total ERK, and β-actin.

-

Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein to determine the effect of this compound on CXCL12-induced signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHO-CXCR4 - InSCREENex GmbH [inscreenex.de]

- 4. At the Bench: Pre-clinical evidence for multiple functions of CXCR4 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CXCR4: from B-cell development to B cell–mediated diseases | Life Science Alliance [life-science-alliance.org]

- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. captivatebio.com [captivatebio.com]

- 12. Targeting CXC motif chemokine receptor 4 inhibits the proliferation, migration and angiogenesis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating In Vivo Studies with Small Molecule CXCR4 Inhibitors: Application Notes and Protocols

While specific data for a compound designated "Cxcr4-IN-2" is not publicly available, this document provides a comprehensive guide to the administration of small molecule CXCR4 inhibitors in animal studies, drawing upon established protocols for well-characterized inhibitors of this class. The principles and methodologies outlined here serve as a robust framework for researchers and drug development professionals working with novel CXCR4 antagonists.

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection.[1] Consequently, the development of CXCR4 inhibitors is a significant area of therapeutic research. Preclinical evaluation of these inhibitors in animal models is a critical step in their development, and the appropriate administration route is paramount for obtaining meaningful and reproducible data.

Overview of Administration Routes for Small Molecule CXCR4 Inhibitors

The choice of administration route for a small molecule CXCR4 inhibitor in animal studies is contingent on its physicochemical properties, such as solubility and bioavailability, as well as the experimental objectives. Common routes of administration for compounds in this class include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).

| Administration Route | Advantages | Disadvantages | Considerations |

| Oral (PO) | Non-invasive, convenient for long-term studies. | Subject to first-pass metabolism, variable absorption. | Requires a formulation that ensures adequate oral bioavailability. |

| Intraperitoneal (IP) | Bypasses first-pass metabolism, rapid absorption. | Potential for local irritation and injection site reactions. | Requires careful technique to avoid organ puncture. |

| Subcutaneous (SC) | Slower, more sustained absorption compared to IP. | Can cause local tissue reactions, limited injection volume. | Formulation should be non-irritating. |

| Intravenous (IV) | 100% bioavailability, immediate effect. | Invasive, requires skilled personnel, potential for rapid clearance. | Formulation must be sterile and free of particulates. |

Experimental Protocols

The following protocols are generalized for a representative small molecule CXCR4 inhibitor and should be optimized for the specific compound and animal model being used.

Formulation of a Hydrophobic Small Molecule CXCR4 Inhibitor

Many small molecule inhibitors are hydrophobic, presenting a challenge for in vivo administration. A common approach is to formulate the compound in a vehicle that enhances its solubility and stability.

Materials:

-

Small molecule CXCR4 inhibitor powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

-

Weigh the required amount of the CXCR4 inhibitor powder.

-

Dissolve the powder in a minimal amount of DMSO to create a stock solution.

-

In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and saline in a predetermined ratio (e.g., 40% PEG300, 5% Tween 80, 55% saline).

-

Slowly add the DMSO stock solution to the vehicle while vortexing to ensure complete mixing and prevent precipitation.

-

The final concentration of DMSO in the formulation should be kept low (typically <10%) to minimize toxicity.

-

Visually inspect the final formulation for any precipitation. If necessary, gently warm the solution.

-

Prepare the formulation fresh before each administration.

Administration in a Mouse Xenograft Model

This protocol describes the administration of a CXCR4 inhibitor to mice bearing tumor xenografts to evaluate its anti-tumor efficacy.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) bearing subcutaneous tumors derived from a human cancer cell line expressing high levels of CXCR4.

Materials:

-

Formulated CXCR4 inhibitor

-

Appropriate size syringes and needles (e.g., 27-gauge for SC and IP injections)

-

Animal scale

-

Calipers for tumor measurement

Protocol:

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Record the initial body weight and tumor volume of each mouse.

-

For Oral Administration: Administer the formulated inhibitor using an oral gavage needle at the predetermined dose and schedule (e.g., daily). The vehicle alone is administered to the control group.

-

For Intraperitoneal or Subcutaneous Administration: Inject the formulated inhibitor intraperitoneally or subcutaneously at the predetermined dose and schedule. The vehicle alone is administered to the control group.

-

Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic markers, histology).

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: In Vivo Efficacy of a Representative Small Molecule CXCR4 Inhibitor

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | Daily, PO | 1500 ± 150 | - | +5 ± 2 |

| Inhibitor (10 mg/kg) | Daily, PO | 800 ± 100 | 47 | +3 ± 3 |

| Inhibitor (30 mg/kg) | Daily, PO | 400 ± 75 | 73 | -2 ± 4 |

Visualizations

CXCR4 Signaling Pathway

The CXCL12/CXCR4 signaling axis activates multiple downstream pathways that are crucial for cell survival, proliferation, and migration.

Caption: Simplified CXCR4 signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

A typical workflow for evaluating the efficacy of a CXCR4 inhibitor in a xenograft mouse model.

Caption: In vivo efficacy study workflow.

References

Application Notes and Protocols: Cell Migration Assay Using Cxcr4-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a pivotal role in a multitude of physiological and pathological processes, including immune responses, hematopoiesis, and embryonic development.[1][2][3] Its primary ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12, triggers a signaling cascade upon binding to CXCR4, which is crucial for directing cell migration.[2][4] This CXCL12/CXCR4 signaling axis is implicated in the metastasis of various cancers, as it guides cancer cells to organs that highly express CXCL12.[5][6] Consequently, CXCR4 has emerged as a significant therapeutic target in oncology.

Cxcr4-IN-2 is a potent, bifunctional fluorinated small molecule inhibitor of CXCR4.[7] It has demonstrated cytotoxic and antiproliferative effects on cancer cells, inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[7] These properties make this compound a valuable tool for investigating the role of CXCR4 in cancer cell biology, particularly in the context of cell migration.

These application notes provide a detailed protocol for utilizing this compound in a cell migration assay, specifically a transwell or Boyden chamber assay. This widely used method allows for the quantitative assessment of a compound's ability to inhibit the chemotactic response of cells towards a chemoattractant.

Principle of the Assay

The transwell migration assay utilizes a chamber with two compartments separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant, such as CXCL12, is placed in the lower chamber. Cells will migrate through the pores of the membrane towards the chemoattractant gradient. The inhibitory effect of a compound like this compound is assessed by its ability to reduce the number of cells that migrate to the lower side of the membrane.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Condition | Value |

| Cytotoxicity (IC50) | Mouse Colorectal Cancer (CRC) Cells | 72 hours incubation | 60 µg/mL[7] |

Note: The optimal concentration of this compound for inhibiting cell migration should be determined empirically and is typically at a non-cytotoxic level. A preliminary cytotoxicity assay (e.g., MTT or CCK-8) is recommended to determine the appropriate concentration range for your specific cell line.

Experimental Protocols

Determination of Optimal, Non-Cytotoxic Concentration of this compound

Objective: To determine the highest concentration of this compound that does not significantly affect cell viability.

Materials:

-

Cell line of interest expressing CXCR4

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability assay kit (e.g., MTT, XTT, or CCK-8)

-

Plate reader

Protocol:

-

Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (DMSO in serum-free medium) and untreated cells (serum-free medium only).

-

Incubation: Incubate the plate for a duration that matches your planned migration assay (e.g., 4-24 hours).

-

Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Select the highest concentration of this compound that shows minimal to no cytotoxicity for the cell migration assay.

Transwell Cell Migration Assay

Objective: To quantify the inhibitory effect of this compound on CXCL12-induced cell migration.

Materials:

-

Transwell inserts (typically 8 µm pore size for most cancer cells, but may need optimization)

-

24-well companion plates

-

Cell line of interest expressing CXCR4

-

Serum-free cell culture medium

-

Complete cell culture medium

-

Recombinant human CXCL12/SDF-1α

-

This compound (at the predetermined non-cytotoxic concentration)

-

DMSO (vehicle control)

-

Calcein-AM or Crystal Violet staining solution

-

Cotton swabs

-

Microscope

-

Image analysis software (optional)

Protocol:

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells by incubating them in serum-free medium for 12-24 hours.

-

Assay Setup:

-

Lower Chamber: In the lower wells of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CXCL12). Include a negative control well with serum-free medium only.

-

Cell Suspension: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Inhibitor Treatment: Pre-incubate the cell suspension with the predetermined non-cytotoxic concentration of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.

-

-

Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10^5 cells) to the upper chamber of the transwell inserts.

-

Incubation: Place the inserts into the wells of the 24-well plate containing the chemoattractant. Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for your specific cell line.

-

Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Staining of Migrated Cells:

-

Crystal Violet Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes. Then, stain with 0.1% crystal violet for 10 minutes.

-

Calcein-AM Staining (for fluorescence-based quantification): Incubate the inserts in a solution of Calcein-AM in PBS for 30-60 minutes.

-

-

Quantification:

-

Crystal Violet: After washing with PBS, allow the inserts to air dry. Elute the stain by adding a destaining solution (e.g., 10% acetic acid) to the wells and measure the absorbance at 570 nm. Alternatively, count the stained cells in several random fields of view under a microscope and calculate the average number of migrated cells.

-

Calcein-AM: Read the fluorescence of the migrated cells using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage of migration inhibition by comparing the number of migrated cells in the this compound treated group to the vehicle-treated group.

Mandatory Visualizations

Caption: CXCR4 signaling pathway leading to cell migration and the inhibitory action of this compound.

Caption: Experimental workflow for a transwell cell migration assay using this compound.

References

- 1. Structural and Phylogenetic Analysis of CXCR4 Protein Reveals New Insights into Its Role in Emerging and Re-Emerging Diseases in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. CXCR4 - Wikipedia [en.wikipedia.org]

- 4. synthelis.com [synthelis.com]

- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 6. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying Cancer Cell Metastasis with a CXCR4 Inhibitor

Disclaimer: Extensive searches for a specific molecule designated "Cxcr4-IN-2" did not yield any publicly available information. Therefore, these application notes and protocols are based on the well-characterized and widely studied CXCR4 antagonist, AMD3100 (Plerixafor) , as a representative example of a CXCR4 inhibitor. The principles and methods described herein are broadly applicable to the study of other CXCR4 inhibitors in the context of cancer cell metastasis.

Introduction to CXCR4 in Cancer Metastasis

The C-X-C chemokine receptor type 4 (CXCR4) and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), form a critical signaling axis in human physiology and pathology.[1][2][3] In the context of oncology, the CXCR4/CXCL12 axis is a key driver of cancer progression and metastasis for numerous malignancies, including breast, lung, prostate, and pancreatic cancers.[1][2][4]